Product packaging for Hyodeoxycholic Acid Sodium Salt(Cat. No.:CAS No. 10421-49-5)

Hyodeoxycholic Acid Sodium Salt

Cat. No.: B1674122
CAS No.: 10421-49-5
M. Wt: 414.6 g/mol
InChI Key: DUYSCILLIVEITB-IHUGHQDSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hyodeoxycholic Acid Sodium Salt (CAS 10421-49-5), also known as Sodium Hyodeoxycholate, is a secondary bile acid and a microbial metabolite produced by intestinal bacteria . It is a potent and selective agonist of the TGR5 (GPCR19) receptor, with an reported EC50 of 0.82 μM . This mechanism underpins its extensive research value in metabolic, cardiovascular, and neurological diseases. In preclinical research, this compound has demonstrated significant efficacy in models of atherosclerosis. Studies in LDL receptor-knockout (LDLRKO) mice showed that dietary supplementation significantly reduced atherosclerotic lesions at multiple sites, improved plasma lipoprotein profiles by lowering VLDL/IDL/LDL cholesterol, decreased intestinal cholesterol absorption, and increased fecal cholesterol excretion . Furthermore, HDL isolated from treated mice exhibited an enhanced ability to mediate cholesterol efflux from macrophages . This activity is linked to the compound's upregulation of genes involved in cholesterol efflux, such as Abca1, Abcg1, and Apoe, in macrophage cell lines . Beyond metabolic applications, recent research highlights its potential in neuropathic pain. In a mouse model of neuropathic pain, administration was found to alleviate pain behaviors by activating the Farnesoid X Receptor (FXR) and modulating the PPAR-γ/MMP-2/MMP-9 signaling pathway . This effect was coupled with the restoration of intestinal barrier integrity, balanced gut microbiota, and a reduction in systemic inflammation and microglial activation . Its role as a biosurfactant is also well-established, with studies on its critical micelle concentration (CMC) and micelle formation informing its use in solubilization and extraction protocols . This compound is provided with a purity of ≥98% and is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39NaO4 B1674122 Hyodeoxycholic Acid Sodium Salt CAS No. 10421-49-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10421-49-5

Molecular Formula

C24H39NaO4

Molecular Weight

414.6 g/mol

IUPAC Name

sodium;(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4.Na/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20+,21+,23-,24-;/m1./s1

InChI Key

DUYSCILLIVEITB-IHUGHQDSSA-M

SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]

Appearance

Solid powder

Other CAS No.

83-49-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

10421-49-5 (hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,6-dihydroxy-5alpha-cholanoic acid
hyodeoxycholic acid
hyodeoxycholic acid, (3alpha,5beta,6beta)-isomer
hyodeoxycholic acid, (3alpha,6beta)-isomer
hyodeoxycholic acid, sodium salt
hyodesoxycholic acid
murideoxycholic acid
NaHDC compound
sodium hyodeoxycholate

Origin of Product

United States

Biosynthesis, Metabolism, and Regulation

Endogenous Formation by Gut Microbiota

The formation of hyodeoxycholic acid is a clear example of the intricate metabolic interplay between the host and its gut microbiome. The gut microbiota possess enzymes that the host lacks, enabling them to modify primary bile acids into a diverse array of secondary bile acids, including HDCA.

Microbial Transformation Pathways of Primary Bile Acids

The journey from primary bile acids to hyodeoxycholic acid involves a series of enzymatic reactions carried out by specific gut bacteria. Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol and are then secreted into the intestine to aid in fat digestion. youtube.comyoutube.com Once in the colon, these primary bile acids are subjected to microbial transformations. youtube.com

The key transformation leading to secondary bile acids like deoxycholic acid and lithocholic acid is 7α-dehydroxylation, a reaction primarily carried out by anaerobic bacteria. youtube.comcornell.edu The formation of hyodeoxycholic acid can occur through various pathways involving the modification of other bile acids like muricholic acid and hyocholic acid. nih.gov For instance, the transformation of β-muricholic acid to hyodeoxycholic acid involves both the removal of a 7β-hydroxyl group and the conversion (epimerization) of a 6β-hydroxy group to a 6α-hydroxy group. nih.gov Similarly, hyocholic acid can be converted to hyodeoxycholic acid. nih.gov

Specific Bacterial Genera Implicated in Hyodeoxycholic Acid Production (e.g., Clostridia species, Bacteroides, Bifidobacterium)

Several bacterial genera residing in the gut have been identified as key players in the production of secondary bile acids, including hyodeoxycholic acid.

Clostridium : Species within the genus Clostridium are well-known for their ability to perform 7α-dehydroxylation, a critical step in the formation of major secondary bile acids. youtube.comresearchgate.net Some Clostridium species, like Clostridium baratii, have been shown to be involved in the epimerization of chenodeoxycholic acid to ursodeoxycholic acid, another important secondary bile acid transformation. oup.comresearchgate.net The broader family Clostridiaceae is associated with the production of various secondary bile acids. researchgate.net

Bacteroides : Members of the genus Bacteroides are also involved in bile acid metabolism, including deconjugation, which is the removal of amino acids (glycine or taurine) attached to primary bile acids. youtube.comnih.gov This deconjugation step is often a prerequisite for further transformations by other bacteria. youtube.com

HDCA-1 : A specific gram-positive rod, termed HDCA-1, isolated from rat intestinal microflora, has been shown to directly transform β-muricholic acid, hyocholic acid, α-muricholic acid, and ω-muricholic acid into hyodeoxycholic acid. nih.gov

Enterohepatic Circulation and Bile Acid Pool Dynamics

The enterohepatic circulation is a highly efficient recycling system for bile acids between the liver and the intestine. youtube.comnih.gov After aiding in fat digestion and absorption in the small intestine, the vast majority (about 95%) of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein. youtube.comnih.govelsevier.es This process ensures a stable bile acid pool is maintained for digestive and signaling purposes. physiology.org

Hyodeoxycholic acid, as a microbially-produced secondary bile acid, becomes part of this circulating pool. frontiersin.org The composition and size of the bile acid pool are significantly influenced by the metabolic activities of the gut microbiota. frontiersin.orgnih.gov Dysbiosis, an imbalance in the gut microbial community, can lead to significant alterations in the types and concentrations of bile acids, including HDCA. nih.govfrontiersin.org

Factors Influencing Hyodeoxycholic Acid Metabolism and Pool Size

Dietary Modulators of Gut Microbiota and Bile Acid Profiles (e.g., dietary fiber, capsaicin)

Diet plays a crucial role in shaping the composition of the gut microbiota and, consequently, the profile of bile acids.

Dietary Fiber : A diet rich in fiber can promote the growth of beneficial bacteria that are involved in bile acid transformations. youtube.com The fermentation of dietary fiber by gut bacteria produces short-chain fatty acids (SCFAs), which can further influence the gut environment and microbial populations. nih.govfoodandnutritionresearch.net

Capsaicin (B1668287) : The active component in chili peppers, capsaicin, has been shown to modulate the gut microbiota and influence bile acid metabolism. foodandnutritionresearch.net Studies in rats have indicated that capsaicin can increase the levels of certain bile acids, including chenodeoxycholic acid and deoxycholic acid, and alter the abundance of specific bacterial genera like Akkermansia and Desulfovibrio. foodandnutritionresearch.netfoodandnutritionresearch.net Combining capsaicin with dietary fiber has been observed to have a more pronounced effect on improving gut bacterial diversity and lipid metabolism in rats on a high-fat diet. nih.govresearchgate.netnih.gov

Host Physiological States and Bile Acid Metabolism Perturbations (e.g., metabolic disorders, inflammation)

The host's health status can significantly impact bile acid metabolism.

Metabolic Disorders : Conditions such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes are often associated with altered gut microbiota composition and dysregulated bile acid profiles. nih.govbohrium.comnih.govmdpi.com In some cases of metabolic disorders, the levels of hyodeoxycholic acid have been found to be significantly reduced. nih.gov

Inflammation : Intestinal inflammation can disrupt the balance of the gut microbiota, leading to changes in bile acid metabolism. nih.gov Dysbiosis in inflammatory bowel disease (IBD) patients is linked to an increase in primary bile acids and a decrease in secondary bile acids. nih.gov This shift in the bile acid pool can further impact intestinal health.

Below is a table summarizing the key bacterial genera involved in hyodeoxycholic acid metabolism:

Bacterial GenusRole in Bile Acid Metabolism
Clostridium7α-dehydroxylation, epimerization
BacteroidesDeconjugation
BifidobacteriumDeconjugation (via bile salt hydrolases)
HDCA-1Direct transformation of various bile acids to HDCA

Here is a table outlining the factors that influence hyodeoxycholic acid metabolism:

FactorEffect on Hyodeoxycholic Acid Metabolism
Dietary Fiber Promotes beneficial bacteria involved in bile acid transformations.
Capsaicin Modulates gut microbiota and can alter bile acid profiles.
Metabolic Disorders Often associated with reduced levels of hyodeoxycholic acid.
Inflammation Can disrupt gut microbiota, leading to altered bile acid metabolism.

Molecular Mechanisms of Action

Interaction with Nuclear Receptors

HDCA's biological activities are largely mediated by its ability to modulate nuclear receptors, which are transcription factors that regulate gene expression.

The farnesoid X receptor (FXR), encoded by the NR1H4 gene, is a primary target of bile acids and is abundantly expressed in the liver and intestines. nih.gov HDCA's interaction with FXR is multifaceted, exhibiting both direct and indirect effects that are crucial for maintaining metabolic homeostasis.

In various in vitro systems, HDCA has demonstrated the ability to act as both a weak partial agonist and an antagonist of FXR. Studies have shown that HDCA can inhibit FXR activity when it is stimulated by a potent agonist like chenodeoxycholic acid. nih.gov However, other research indicates that HDCA on its own can mildly activate FXR's transcriptional activity in certain cell lines, such as HEK293T cells. nih.gov This dual activity suggests that the effect of HDCA on FXR is context-dependent, potentially influenced by the specific cellular environment and the presence of other ligands. For instance, some studies have reported that hyocholic acid, a related bile acid, can inhibit FXR. nih.govnih.gov

Table 1: In Vitro Effects of Hyodeoxycholic Acid on FXR

Cell Line Experimental Condition Observed Effect on FXR Reference
HEK293T HDCA alone Mild activation of transcriptional activity nih.gov
Not Specified In the presence of chenodeoxycholic acid (FXR agonist) Inhibition of FXR activity nih.gov

The in vivo regulation of FXR by HDCA is more complex and can occur indirectly. By influencing the composition of the bile acid pool, HDCA can alter the availability of other endogenous FXR ligands, thereby modulating FXR signaling. This indirect mechanism is a key aspect of its physiological function.

Activation of FXR by bile acids initiates a cascade of gene expression changes that are critical for metabolic regulation. Two key target genes in this pathway are Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice) and the Small Heterodimer Partner (SHP). nih.govnih.gov In the intestine, FXR activation induces the expression of FGF19, which is then secreted and travels to the liver to regulate bile acid synthesis. nih.gov In the liver, FXR activation induces SHP, which in turn inhibits the expression of genes involved in bile acid synthesis, such as CYP7A1 and CYP8B1. nih.govnih.gov Studies have shown that HDCA administration can lead to the induction of SHP mRNA expression in AML12 cells, indicating its role in this regulatory pathway. nih.gov

Table 2: FXR Target Genes Modulated by Hyodeoxycholic Acid

Gene Tissue of Action Function Effect of HDCA-mediated FXR activation Reference
FGF19 (human) / FGF15 (mouse) Intestine Regulates bile acid synthesis in the liver Induced expression nih.gov
SHP (Small Heterodimer Partner) Liver, Intestine Inhibits bile acid synthesis genes Induced expression nih.govnih.govnih.gov

Beyond FXR, HDCA has been identified as a ligand for other nuclear receptors, notably the Liver X Receptor alpha (LXRα). nih.govresearchgate.net LXRα is a key regulator of lipid homeostasis. nih.govresearchgate.net In experimental models, HDCA has been shown to be a receptor-specific activator of LXRα. This interaction leads to the increased expression of genes involved in cholesterol efflux, such as Abca1, Abcg1, and Apoe, as observed in RAW 264.7 cells. medchemexpress.com

Farnesoid X Receptor (FXR) Modulation

Activation of G Protein-Coupled Receptors (GPCRs)

In addition to nuclear receptors, HDCA also interacts with G protein-coupled receptors (GPCRs), which are cell surface receptors that mediate rapid cellular responses. Specifically, HDCA is an agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. nih.govresearchgate.netmedchemexpress.commedchemexpress.com In vitro studies using CHO cells have determined the half-maximal effective concentration (EC50) of HDCA for TGR5 activation to be 31.6 µM. researchgate.netmedchemexpress.commedchemexpress.com The activation of TGR5 by HDCA is another important mechanism through which this bile acid exerts its metabolic effects. nih.govresearchgate.net

Takeda G-protein-coupled Receptor 5 (TGR5) Agonism

Hyodeoxycholic acid is an agonist for TGR5, a G-protein-coupled receptor. medchemexpress.comresearchgate.net The activation of TGR5 by bile acids, including HDCA, is a key mechanism through which these molecules influence physiological processes. researchgate.net TGR5 is expressed in various tissues, including the digestive tract, liver, spleen, and certain neurons, highlighting the widespread potential effects of its agonists. nih.govyoutube.com The interaction of HDCA with TGR5 can trigger downstream signaling cascades that regulate inflammation, energy homeostasis, and cell proliferation. researchgate.netnih.govnih.gov

Upon activation by agonists like hyodeoxycholic acid, TGR5 couples to Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). mdpi.comacs.org This cAMP signaling is a primary mediator of the anti-inflammatory and cytoprotective effects of TGR5 activation. nih.gov

In addition to the cAMP pathway, TGR5 activation can also induce intracellular calcium (Ca2+) mobilization. biorxiv.org This can occur through the coupling of TGR5 to Gαq/11, which activates the IP3-mediated Ca2+ signaling pathway. biorxiv.org Some studies suggest that bile acids can induce a rise in cytosolic Ca2+ concentration in certain cell types, a process that can be dependent on IP3 receptors. biorxiv.orgnih.gov This TGR5-mediated Ca2+ response can also lead to the release of ATP, which in turn can activate P2Y receptors, further amplifying the Ca2+ signal. biorxiv.org

The potency of bile acids as TGR5 agonists varies depending on their structure. In vitro studies have established a hierarchy of activation potencies for different bile acids. Hyodeoxycholic acid has been identified as an agonist for TGR5, with an EC50 of 31.6 µM in CHO cells. medchemexpress.com Comparisons with other bile acids reveal that the potency of TGR5 activation differs significantly among them. For instance, some studies indicate that taurochenodeoxycholic acid and lithocholic acid are among the more potent endogenous TGR5 agonists. researchgate.netmdpi.com The specific activation potency of a bile acid is a critical determinant of its physiological function and therapeutic potential. acs.org

Table 1: In Vitro TGR5 Activation by Various Bile Acids

Bile Acid Cell Line EC50 (µM)
Hyodeoxycholic acid CHO 31.6 medchemexpress.com
Cholic acid-7-sulfate (CA7S) HEK293T 0.17 nih.gov
Cholic acid (CA) HEK293T 12.22 nih.gov

This table presents a selection of in vitro data on the half-maximal effective concentration (EC50) of various bile acids for TGR5 activation in different cell lines.

Modulation of Intracellular Signaling Pathways

Hyodeoxycholic acid sodium salt influences several key intracellular signaling pathways, contributing to its diverse biological activities.

PI3K/AKT Pathway Regulation

Hyodeoxycholic acid has been shown to regulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. nih.gov This pathway is crucial for a variety of cellular functions, including cell proliferation, survival, and metabolism. youtube.com Research indicates that HDCA can suppress the proliferation of intestinal epithelial cells by inhibiting the PI3K/AKT pathway in a manner dependent on the farnesoid X receptor (FXR). nih.govresearchgate.net In other contexts, such as in microglia, HDCA has been observed to regulate the TGR5/AKT/NF-κB signaling pathway, suggesting a cell-type-specific modulation of AKT signaling. nih.gov

NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. wikipedia.org Hyodeoxycholic acid has been demonstrated to modulate this pathway, often leading to anti-inflammatory effects. nih.gov It can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines. nih.govnih.gov This modulation can be mediated through TGR5 activation, which in turn can influence downstream components of the NF-κB signaling cascade. nih.govmdpi.com For example, HDCA has been shown to inhibit the phosphorylation and nuclear translocation of NF-κB in microglia. nih.gov

MAPK Pathways in Cellular Responses (e.g., p38 MAPK)

Mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate a wide range of cellular processes, including stress responses, cell differentiation, and apoptosis. youtube.commdpi.com Hyodeoxycholic acid can influence MAPK signaling, particularly the p38 MAPK pathway. nih.govnih.gov Studies have shown that HDCA can inhibit the phosphorylation of p38 in macrophages, which is a key step in the inflammatory response. nih.gov The p38 pathway is known to be activated by various cellular stresses and inflammatory cytokines, and its modulation by HDCA highlights a mechanism for its anti-inflammatory properties. nih.govmdpi.com Other bile acids have also been shown to induce cellular responses through the p38 MAPK pathway. nih.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound HDCA
Takeda G-protein-coupled Receptor 5 TGR5
Phosphoinositide 3-kinase PI3K
Protein Kinase B AKT
Nuclear Factor-kappa B NF-κB
Mitogen-activated protein kinase MAPK
Cyclic AMP cAMP
Cholic acid-7-sulfate CA7S
Cholic acid CA
Taurolithocholic acid TLCA
Farnesoid X receptor FXR
Deoxycholic acid DCA
Chenodeoxycholic acid CDCA
Ursodeoxycholic acid UDCA

EGFR/Epiregulin Axis Interference

Recent research has illuminated the role of Hyodeoxycholic acid (HDCA) in modulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway, particularly through its influence on the EGFR ligand, Epiregulin (EREG). A study investigating the effects of HDCA on colorectal cancer (CRC) cells found that HDCA treatment suppressed the phosphorylation of EGFR. nih.govfrontiersin.org This inhibitory effect was linked to a significant decrease in the expression of EREG, while another EGFR ligand, Amphiregulin (AREG), was not significantly affected. nih.govfrontiersin.org

The mechanism appears to be mediated by the Farnesoid X Receptor (FXR). HDCA activates FXR, which in turn suppresses the EREG/EGFR signaling pathway, leading to an inhibition of CRC cell proliferation. nih.govnih.gov This suggests a hierarchical signaling cascade where HDCA acts upstream to initiate an FXR-dependent repression of EREG, consequently dampening EGFR activation. nih.govfrontiersin.org This interaction highlights a specific mechanism by which a secondary bile acid can interfere with a critical pathway in cell growth and proliferation. nih.gov

It is worth noting that the broader class of bile acids exhibits complex and sometimes contradictory interactions with EGFR. For instance, some bile acids can transactivate EGFR in cholangiocytes through a transforming growth factor-α (TGF-α)-dependent mechanism, promoting cell growth. physiology.orgelsevierpure.comelsevierpure.com Conversely, deoxycholic acid (DCA), another secondary bile acid, has been shown to diminish EGFR phosphorylation in intestinal epithelial cells. physiology.orgnih.gov This context underscores the specific nature of HDCA's interaction with the EGFR/EREG axis.

Wnt/β-catenin Signaling Interaction

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its interaction with bile acids is an area of active investigation. nih.govmdpi.com While direct studies on this compound's effect on this pathway are limited, research on other secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA), provides significant insights.

Studies have shown that DCA can activate the Wnt/β-catenin signaling pathway. molbiolcell.orgtamhsc.edunih.gov In colon cancer cells, low concentrations of DCA were found to increase the tyrosine phosphorylation of β-catenin and induce the expression of its target genes, including cyclin D1. molbiolcell.orgnih.gov This activation is associated with increased cell proliferation and invasiveness. molbiolcell.orgnih.gov Similarly, both DCA and LCA have been observed to increase the expression of β-catenin mRNA and induce the transcriptional activity of TCF/LEF, a key downstream component of the Wnt pathway, in human colon epithelial cells. researchgate.net

The interplay between bile acids, Wnt/β-catenin, and the farnesoid X receptor (FXR) is complex. β-catenin is known to directly inhibit FXR, a nuclear receptor that plays a central role in bile acid homeostasis. nih.gov Suppression of the Wnt/β-catenin pathway has been shown to reduce cholestatic liver injury by preventing the inhibition of FXR and disrupting inflammatory signals. nih.govnih.gov This suggests a regulatory loop where bile acids can influence Wnt/β-catenin signaling, which in turn modulates the activity of FXR, a primary bile acid receptor.

Impact on Neurotrophic Factor Signaling

Hyodeoxycholic acid (HDCA) has demonstrated a significant impact on neurotrophic factor signaling, suggesting a neuroprotective role. In an in vitro model of ischemic stroke, pretreatment with HDCA led to a dose-dependent increase in the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). nih.govnih.gov These neurotrophic factors are critical for neuronal survival, growth, and differentiation. The ability of HDCA to enhance their expression suggests it can maintain the morphological integrity and function of the neurovascular unit under ischemic conditions by modulating these key signaling molecules. nih.gov

This neurotrophic potential is not unique to HDCA among bile acids. Other bile acids, such as deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), have also been shown to function as neurotrophic factors, inducing neurite outgrowth in neuronal cell models. nih.govmdpi.com The mechanism for this effect appears to be mediated, at least in part, through the Takeda G protein-coupled receptor 5 (TGR5). nih.govmdpi.com The activation of TGR5 by bile acids can stimulate neurite growth, highlighting a novel targetable pathway for promoting neuronal health. nih.gov The neuroprotective effects of bile acids like tauroursodeoxycholic acid (TUDCA) have also been noted in models of neurodegenerative diseases. nih.gov

Cellular and Subcellular Interactions

This compound and related bile acids exert significant effects at the cellular and subcellular levels, with mitochondria being a key target.

Mitochondrial Function Modulation

Bile acids can profoundly modulate mitochondrial function, although the effects vary depending on the specific bile acid and cell type. Hydrophobic bile acids like chenodeoxycholic acid (CDCA) and deoxycholic acid (CA) are known to induce mitochondrial dysfunction. nih.govconsensus.app Studies on isolated liver mitochondria have shown that CDCA can impair mitochondrial membrane potential and decrease the activity of mitochondrial dehydrogenases. sums.ac.ir

In skeletal muscle cells, DCA and CA have been shown to cause a decrease in mitochondrial mass and function, leading to reduced mitochondrial potential and increased production of mitochondrial reactive oxygen species (mtROS). nih.gov However, studies using HepaRG cells, a physiologically relevant hepatic model, found that bile acid mixtures did not cause significant dysfunction in mitochondrial respiration, suggesting that the cellular context is critical and that whole-cell responses may differ from those in isolated mitochondria. nih.gov

The impact of bile acids on mitochondrial respiration and oxidative phosphorylation (OXPHOS) is a critical aspect of their cellular effects. Research in C2C12 myotubes has demonstrated that deoxycholic acid (DCA) and cholic acid (CA) decrease the mitochondrial membrane potential and reduce the protein levels of OXPHOS complexes I and II. nih.gov This impairment leads to a reduction in basal respiration, ATP-linked respiration, and maximal respiration. nih.gov

Interestingly, a study investigating the effects of various bile acid sodium salts on Candida albicans found that hyodeoxycholic acid, among others, had no effect on oxygen consumption in this organism. This highlights that the impact on mitochondrial respiration can be species-specific.

Recent studies on metabolic syndrome have shown that HDCA treatment in rats influenced the expression of genes related to fatty acid degradation, a process intimately linked with mitochondrial β-oxidation and energy production. nih.govbohrium.comnih.gov Specifically, HDCA treatment altered the protein levels of key enzymes in fatty acid degradation pathways, such as CPT1, CPT2, and FABP1, suggesting an indirect modulation of the substrates available for mitochondrial respiration. nih.govbohrium.com

Mitochondrial biogenesis, the process of generating new mitochondria, is also influenced by bile acids. Studies in skeletal muscle cells have shown that deoxycholic acid (DCA) and cholic acid (CA) decrease mitochondrial biogenesis. nih.gov This effect is linked to a reduction in the activity of the PGC-1α promoter, a master regulator of mitochondrial biogenesis. nih.gov The decrease in mitochondrial mass observed with DCA and CA treatment is, therefore, likely a consequence of impaired biogenesis. nih.gov

These findings contrast with other studies where different bile acids or bile acid receptor agonists have been shown to promote mitochondrial biogenesis. For example, ursodeoxycholic acid (UDCA) promoted mitochondrial biogenesis in the livers of obese mice, and an agonist of both FXR and TGR5 induced mitochondrial biogenesis in fat tissue. nih.gov This indicates that the effect of a specific bile acid on mitochondrial biogenesis is highly context- and tissue-dependent. nih.gov The direct effects of this compound on mitochondrial biogenesis and dynamics remain an area for further detailed investigation.

Interactive Data Tables

Table 1: Effects of Hyodeoxycholic Acid (HDCA) and Related Bile Acids on Signaling Pathways

Compound Pathway/Target Effect Cell/System Model Reference
Hyodeoxycholic acid (HDCA) EGFR/EREG Axis Suppresses EGFR phosphorylation via decreased EREG expression Colorectal Cancer Cells nih.govfrontiersin.org
Hyodeoxycholic acid (HDCA) FXR Activation Colorectal Cancer Cells nih.govnih.gov
Deoxycholic acid (DCA) Wnt/β-catenin Activation; Increased β-catenin phosphorylation Colon Cancer Cells molbiolcell.orgnih.gov
Hyodeoxycholic acid (HDCA) BDNF & GDNF Increased expression and secretion In vitro Neurovascular Unit nih.govnih.gov

| Deoxycholic acid (DCA) | TGR5 | Activation leading to neurite outgrowth | NSC-34 Neuronal Cells | nih.gov |

Table 2: Effects of Hyodeoxycholic Acid (HDCA) and Related Bile Acids on Mitochondrial Parameters

Compound Mitochondrial Parameter Effect Cell/System Model Reference
Deoxycholic acid (DCA) & Cholic acid (CA) Mitochondrial Respiration Decreased basal, ATP-linked, and maximal respiration C2C12 Myotubes nih.gov
Deoxycholic acid (DCA) & Cholic acid (CA) OXPHOS Complexes Reduced protein levels of Complex I and Complex II C2C12 Myotubes nih.gov
Deoxycholic acid (DCA) & Cholic acid (CA) Mitochondrial Biogenesis Decreased (via reduced PGC-1α activity) C2C12 Myotubes nih.gov
Hyodeoxycholic acid (HDCA) Fatty Acid Degradation Genes (e.g., CPT1, CPT2) Modulated expression Rat Model of Metabolic Syndrome nih.govbohrium.com

| Chenodeoxycholic acid (CDCA) | Mitochondrial Membrane Potential | Impaired | Isolated Liver Mitochondria | sums.ac.ir |

Influence on Oxidative Stress Responses within Mitochondria

The influence of bile acids on mitochondrial oxidative stress is a critical aspect of their cellular impact. While direct studies on Hyodeoxycholic Acid (HDCA) sodium salt are specific, the broader context of bile acid behavior provides significant insights. The effects are often tied to the hydrophobicity of the bile acid.

Hydrophobic bile acids, such as deoxycholic acid (DCA) and cholic acid (CA), have been shown to induce mitochondrial dysfunction. nih.gov In skeletal muscle cells, DCA and CA increase mitochondrial reactive oxygen species (mtROS) levels, which is a key contributor to cellular oxidative stress. nih.gov This increase in mtROS can lead to diminished levels of antioxidant mitochondrial proteins. nih.gov The accumulation of mtROS is associated with alterations in the electron transport chain, leading to impaired bioenergetics and further promoting oxidative stress. nih.gov Studies using HCT-116 colon epithelial cells have demonstrated that DCA induces mitochondrial oxidative stress through multiple pathways, including the involvement of NAD(P)H oxidase, cytochrome P450, and the terminal mitochondrial respiratory complex IV. nih.gov

In contrast, more hydrophilic bile acids are suggested to have different, sometimes protective, roles. While research specifically detailing the direct action of HDCA on mitochondrial oxidative stress is developing, its hydrophilic nature suggests a potentially less damaging profile compared to DCA. jst.go.jpwikipedia.org For instance, the hydrophilic bile acid derivative Tauroursodeoxycholic acid (TUDCA) has been found to reduce oxidative stress in various in vitro and in vivo models. frontiersin.org This suggests that the structural properties of hydrophilic bile acids like HDCA could confer a protective mechanism against the mitochondrial oxidative damage seen with more hydrophobic bile acids.

Table 1: Effects of Different Bile Acids on Mitochondrial Oxidative Stress

Bile AcidEffect on Mitochondrial ROS (mtROS)Associated MechanismsCell/Model TypeCitations
Deoxycholic Acid (DCA) IncreaseInvolvement of NAD(P)H oxidase, cytochrome P450, complex IV; Diminished antioxidant proteins.HCT-116 colon cells; Skeletal muscle cells nih.govnih.gov
Cholic Acid (CA) IncreaseAlterations in electron transport and bioenergetics.Skeletal muscle cells nih.gov
Tauroursodeoxycholic Acid (TUDCA) ReductionGeneral reduction of oxidative stress noted in various models.In vitro and in vivo disease models frontiersin.org

Endoplasmic Reticulum Stress Pathways in In Vitro Models

Endoplasmic reticulum (ER) stress is another critical pathway modulated by bile acids, and the intensity of this effect is largely dependent on their hydrophobicity. nih.govnih.gov Hydrophobic bile acids like chenodeoxycholic acid (CDCA) are potent inducers of ER stress, which can subsequently trigger apoptosis (programmed cell death) in liver cells such as HepG2. nih.govnih.gov The mechanism involves an increase in intracellular calcium levels and the generation of reactive oxygen species (ROS), which act synergistically to promote ER stress and cellular injury. nih.gov

Conversely, hydrophilic bile acids are associated with the inhibition of ER stress. Tauroursodeoxycholic acid (TUDCA), a well-known hydrophilic bile acid derivative, is considered a classic inhibitor of ER stress. frontiersin.org TUDCA has been shown to down-regulate the activity of PERK, a key sensor protein in the unfolded protein response, thereby reducing ER stress in various disease models. frontiersin.org

Hyodeoxycholic acid (HDCA) is characterized as a hydrophilic bile acid. jst.go.jpwikipedia.org This property suggests that, like TUDCA, it may not be a strong inducer of ER stress and could potentially have a protective role against ER stress caused by other factors or more toxic bile acids. In studies on HepG2 cells, the cytotoxicity and induction of ER stress by various bile acids were directly correlated with their hydrophobicity, implying that more hydrophilic bile acids like HDCA would be less disruptive to ER function. nih.gov

Table 2: Role of Bile Acids in Endoplasmic Reticulum (ER) Stress

Bile Acid / DerivativeRole in ER StressMechanism of ActionCell ModelCitations
Chenodeoxycholic Acid (CDCA) InducerIncreases intracellular Ca²⁺ and ROS generation, leading to apoptosis.HepG2 nih.govnih.gov
Tauroursodeoxycholic Acid (TUDCA) InhibitorDown-regulates PERK activity, stabilizing the unfolded protein response.Various, including obese mice models frontiersin.org
Hyodeoxycholic Acid (HDCA) Postulated as a weak inducer or protectiveAs a hydrophilic bile acid, it is expected to have low potential for inducing ER stress, similar to other hydrophilic bile acids.N/A (Inferred) jst.go.jpwikipedia.orgnih.gov

Membrane Dynamics and Cellular Transport Mechanisms

Bile acids can directly interact with and modulate the properties of cellular membranes, influencing fluidity, microdomain structure, and the function of membrane-bound proteins. Cytotoxic bile acids like DCA can perturb membrane structure by altering microdomains and causing a rearrangement of membrane cholesterol. nih.gov This disruption can lead to the ligand-independent activation of signaling receptors, such as the epidermal growth factor receptor (EGFR). nih.gov In hepatocytes, DCA has been shown to increase the fluidity of the plasma membrane, though this effect may be temporary as cells initiate compensatory mechanisms. nih.gov

Crucially, the impact of bile acids extends to mitochondrial membranes. DCA can directly affect the mitochondrial outer membrane (MOM), an effect that precedes mitochondrial permeabilization and the onset of apoptosis. nih.gov This suggests that mitochondrial membranes are a primary target for the cytotoxic effects of certain bile acids. nih.gov

In contrast, the effects of more hydrophilic bile acids on membrane dynamics are less pronounced. nih.gov Hyodeoxycholic acid (HDCA), being more hydrophilic, is expected to have a less disruptive impact on membrane order and integrity compared to DCA. jst.go.jpwikipedia.org Studies on cellular transport have shown that HDCA exhibits rapid gastrointestinal transit in piglet models, which may reflect species-specific adaptive mechanisms for lipid digestion. nih.gov This rapid transit is distinct from the delayed absorption seen in other models, highlighting the importance of species-specific kinetics in understanding cellular transport. nih.gov

Table 3: Influence of Bile Acids on Cellular and Mitochondrial Membranes

Bile AcidEffect on Plasma MembraneEffect on Mitochondrial MembraneKey MechanismCitations
Deoxycholic Acid (DCA) Increases fluidity; Rearranges cholesterol and caveolin-1; Activates EGFR.Perturbs mitochondrial outer membrane (MOM) order, preceding apoptosis.Direct interaction with membrane lipids and microdomains. nih.govnih.gov
Hyodeoxycholic Acid (HDCA) Expected to be less disruptive due to its hydrophilic nature.Not explicitly detailed, but expected to be less perturbing than DCA.Rapid gastrointestinal transit observed in piglets. nih.gov

Tight Junction and Mucus Barrier Integrity Modulation (in vitro and animal models)

Hyodeoxycholic acid (HDCA) has demonstrated a significant role in enhancing intestinal barrier function. nih.gov In animal models using piglets, dietary HDCA supplementation was found to significantly upregulate the expression of key tight junction proteins, including Zonula occludens-1 (ZO-1), Claudin, and Occludin. nih.gov This strengthening of the physical barrier between intestinal cells is crucial for preventing the passage of harmful substances from the gut lumen into the bloodstream. The mechanism appears to involve the activation of the Takeda G protein-coupled receptor 5 (TGR5) signaling pathway, which is known to play a protective role in the intestinal epithelium. jst.go.jpnih.gov

Furthermore, HDCA modulates the gut microbiota, leading to an increased abundance of beneficial bacteria such as Lactobacillus. nih.gov This shift in the microbial community may contribute to enhanced mucus secretion, further reinforcing the protective mucus barrier. nih.gov

This action contrasts sharply with that of more hydrophobic bile acids like DCA and CDCA. In Caco-2 cell monolayers, an in vitro model of the intestinal barrier, DCA and CDCA have been shown to increase paracellular permeability. physiology.orgnih.govmdpi.com They achieve this by inducing the dephosphorylation and redistribution of the tight junction protein occludin, leading to a compromised barrier. physiology.orgnih.gov This effect is mediated through the activation of the EGF receptor and src family kinases. physiology.orgnih.gov DCA has also been shown to decrease the gene expression of multiple pathways related to cell junctions. mdpi.com

Table 4: Modulation of Intestinal Barrier Integrity by Bile Acids

Bile AcidEffect on Tight JunctionsEffect on Mucus BarrierUnderlying MechanismModelCitations
Hyodeoxycholic Acid (HDCA) Increases expression of ZO-1, Claudin, Occludin; Strengthens barrier.May enhance mucus secretion via microbiota modulation (Lactobacillus).Activation of TGR5 signaling pathway.Piglets nih.gov
Deoxycholic Acid (DCA) Decreases occludin at junctions; Increases permeability.Degrades the colonic mucus barrier (associated with fiber-deprived microbiota).EGFR activation; Occludin dephosphorylation and redistribution.Caco-2 cells physiology.orgnih.govmdpi.com
Chenodeoxycholic Acid (CDCA) Increases permeability.Not specified.EGFR activation; Occludin dephosphorylation and redistribution.Caco-2 cells physiology.orgnih.gov

Research on Biological System Modulation

Metabolic Homeostasis Research

Metabolic homeostasis, the stable state of metabolic processes, is crucial for health. Disruptions in this balance are linked to various metabolic disorders. Studies suggest that hyodeoxycholic acid sodium salt is involved in regulating key aspects of both glucose and lipid metabolism, offering potential avenues for understanding and addressing metabolic diseases.

The regulation of glucose metabolism is a critical area of investigation for this compound. Research in experimental models has demonstrated its capacity to influence glucose levels and related hormonal signaling pathways.

Preclinical studies have provided evidence of the beneficial effects of hyodeoxycholic acid on insulin (B600854) sensitivity and glucose tolerance. In a study involving LDL receptor-knockout (LDLRKO) mice fed a Western diet, supplementation with 1.25% hyodeoxycholic acid resulted in a significant 37% decrease in fasting plasma glucose levels. nih.gov Another study on a rat model of metabolic syndrome showed that intervention with hyodeoxycholic acid significantly reduced fasting blood glucose, fasting insulin levels, and the insulin resistance index (HOMA-IR). nih.gov These findings suggest that hyodeoxycholic acid can improve the body's response to insulin and its ability to manage glucose.

Table 1: Effects of Hyodeoxycholic Acid on Glucose Metabolism in Preclinical Models

ModelInterventionKey FindingsReference
LDLRKO Mice1.25% HDCA in diet37% decrease in fasting plasma glucose. nih.gov nih.gov
Metabolic Syndrome RatsHDCA interventionSignificant reduction in fasting blood glucose, fasting insulin, and HOMA-IR. nih.gov nih.gov

Hyodeoxycholic acid has been shown to modulate the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin (B1656795) hormone vital for glucose homeostasis. nih.gov GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying. patsnap.com Research indicates that hyodeoxycholic acid acts as an agonist for the G-protein-coupled bile acid receptor 1 (TGR5), which is expressed on enteroendocrine L-cells that secrete GLP-1. nih.govmedchemexpress.com

Studies have demonstrated that activating TGR5 leads to increased GLP-1 secretion. nih.govphysoc.org For instance, research on hyocholic acid (HCA), a related bile acid, showed that its administration in diabetic mouse models improved serum fasting GLP-1 secretion and glucose homeostasis. nih.gov This effect is attributed to the simultaneous activation of TGR5 and inhibition of the farnesoid X receptor (FXR). nih.gov The activation of TGR5 by bile acids like hyodeoxycholic acid triggers a signaling cascade that results in the release of GLP-1. nih.gov

Lipid Metabolism Interventions in Animal Models

In addition to its role in glucose regulation, hyodeoxycholic acid significantly impacts lipid metabolism. Studies in various animal models have highlighted its ability to influence cholesterol pathways and fatty acid metabolism.

Hyodeoxycholic acid has demonstrated a potent ability to inhibit intestinal cholesterol absorption. In a study with LDLRKO mice, supplementation with hyodeoxycholic acid led to a remarkable 76% decrease in intestinal cholesterol absorption. nih.gov This effect contributes to lower plasma cholesterol levels. nih.gov

Furthermore, hyodeoxycholic acid has been found to promote cholesterol efflux, the process of removing cholesterol from cells. In vitro studies using a macrophage cell line showed that hyodeoxycholic acid significantly increased the expression of genes involved in cholesterol efflux, including Abca1, Abcg1, and Apoe. nih.gov Additionally, HDL isolated from mice treated with hyodeoxycholic acid exhibited an enhanced ability to mediate cholesterol efflux ex vivo. nih.gov

Table 2: Impact of Hyodeoxycholic Acid on Cholesterol Pathways

PathwayModel/SystemKey FindingsReference
Intestinal Cholesterol AbsorptionLDLRKO Mice76% decrease in absorption. nih.gov nih.gov
Cholesterol Efflux Gene ExpressionMacrophage Cell LineIncreased expression of Abca1, Abcg1, and Apoe. nih.gov nih.gov
HDL-mediated Cholesterol EffluxEx vivo (HDL from treated mice)Significantly increased ability to mediate efflux. nih.gov nih.gov

Research indicates that hyodeoxycholic acid plays a role in regulating hepatic fatty acid metabolism. In a study on a rat model of metabolic syndrome, hyodeoxycholic acid treatment was found to influence the expression of genes related to fatty acid degradation. bohrium.com Specifically, it affected key proteins in this pathway, including PPARα, CPT1, and CPT2. nih.govnih.gov

Another study focusing on non-alcoholic fatty liver disease (NAFLD) in mice revealed that hyodeoxycholic acid treatment upregulated proteins associated with fatty acid oxidation (FAO). nih.gov This suggests that hyodeoxycholic acid can enhance the breakdown of fatty acids in the liver, a process that is often impaired in metabolic diseases. The study identified that hyodeoxycholic acid activates FAO by increasing the nuclear localization of PPARα, a key regulator of lipid metabolism. nih.gov

Plasma Lipoprotein Profiles (e.g., VLDL/IDL/LDL, HDL)

Research in animal models, specifically LDL receptor-null (LDLRKO) mice, has shed light on the effects of hyodeoxycholic acid (HDCA) on plasma lipoprotein profiles. In a study where female LDLRKO mice were first fed a Western diet for 8 weeks and then switched to a chow diet supplemented with 1.25% HDCA for 15 weeks, significant changes in plasma lipids were observed. nih.gov HDCA supplementation led to a notable 61% decrease in plasma VLDL/IDL/LDL cholesterol levels compared to the control group that received a standard chow diet. nih.gov Conversely, plasma HDL cholesterol showed an 11% increase in the HDCA-treated group, although this change was borderline in statistical significance (P=0.06). nih.gov

In a shorter 3-week feeding study with a similar model, HDCA supplementation resulted in a 43% decrease in total plasma cholesterol and a 51% reduction in VLDL/IDL/LDL cholesterol. nih.gov This was accompanied by a significant 28% increase in HDL cholesterol. nih.gov Fractionation of pooled plasma samples from this study confirmed lower cholesterol and phospholipid levels in the VLDL/IDL/LDL fractions and increased levels in the HDL fractions for the HDCA group. nih.gov These findings suggest that HDCA can beneficially modulate plasma lipoprotein profiles by lowering the levels of atherogenic lipoproteins and increasing the levels of protective lipoproteins. nih.govnih.gov

Effect of Hyodeoxycholic Acid (HDCA) Supplementation on Plasma Lipoprotein Profiles in LDLR-knockout Mice
ParameterDuration of HDCA SupplementationPercentage Change Compared to ControlReference
Total Cholesterol3 weeks↓ 43% nih.gov
VLDL/IDL/LDL Cholesterol15 weeks↓ 61% nih.gov
3 weeks↓ 51% nih.gov
HDL Cholesterol15 weeks↑ 11% nih.gov
3 weeks↑ 28% nih.gov

Inflammatory Responses and Immunomodulation

Hyodeoxycholic acid has demonstrated protective effects in experimental models of colitis. nih.gov Oral administration of HDCA was found to prevent the development of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice. nih.govjst.go.jp The underlying mechanism appears to be linked to the modulation of the fecal bile acid profile. nih.gov The combined treatment of DSS and HDCA synergistically increased the fecal concentrations of other bile acids, namely chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA). nih.govresearchgate.net These two bile acids are known to be potent activators of the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), both of which can elicit anti-inflammatory responses. jst.go.jp Therefore, the preventive effect of HDCA on colitis is suggested to be an indirect result of increasing the levels of other bile acids that have potent anti-inflammatory signaling capabilities. nih.gov

Hyodeoxycholic acid has been shown to suppress inflammatory responses in microglia, the resident immune cells of the central nervous system. nih.gov In in vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDCA inhibited the inflammatory cascade. nih.gov These protective effects were also observed in vivo in the cortex of LPS-treated mice. nih.gov The mechanism of action for this anti-neuroinflammatory effect involves the regulation of the TGR5/AKT/NF-κB signaling pathway. nih.gov HDCA was found to repress the phosphorylation, nuclear translocation, and transcriptional activity of NF-κB, a key transcription factor in the inflammatory process. nih.gov Furthermore, the study demonstrated that the inhibitory effects of HDCA on this pathway were abolished by a TGR5 inhibitor, confirming the receptor's role in mediating the anti-inflammatory action of HDCA in microglia. nih.gov Systemic inflammation induced by LPS has been shown to reduce the rate of microglial response to injury in vivo. johnshopkins.edu

The anti-inflammatory effects of hyodeoxycholic acid are further evidenced by its ability to modulate the expression of various cytokines and chemokines. In models of neuroinflammation, HDCA treatment led to a decreased production of key inflammatory mediators. nih.gov Specifically, it inhibited the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-treated BV2 cells and in the cortex of LPS-treated mice. nih.gov

In the context of intestinal inflammation, studies on DSS-induced colitis in mice have also shown a reduction in the expression of pro-inflammatory cytokines. jst.go.jp Oral administration of HDCA resulted in lower colonic mRNA expression levels of IL-1β and IL-6. jst.go.jp Another study in piglets found that HDCA supplementation suppressed the pro-inflammatory cytokines TNF-α and IL-1β while enhancing intestinal barrier integrity. nih.gov This modulation of cytokine and chemokine expression is a critical component of the anti-inflammatory profile of HDCA.

Modulation of Cytokine and Chemokine Expression by Hyodeoxycholic Acid (HDCA)
Model SystemCytokine/ChemokineEffect of HDCAReference
LPS-induced Neuroinflammation (In Vitro & In Vivo)iNOS↓ Decreased Production nih.gov
COX-2↓ Decreased Production nih.gov
TNF-α↓ Decreased Production nih.gov
IL-6↓ Decreased Production nih.gov
IL-1β↓ Decreased Production nih.gov
DSS-induced Colitis (Mice)IL-1β (mRNA)↓ Decreased Expression jst.go.jp
IL-6 (mRNA)↓ Decreased Expression jst.go.jp
Piglet IntestineTNF-α↓ Suppressed nih.gov
IL-1β↓ Suppressed nih.gov

Gastrointestinal Physiology Research

The effect of hyodeoxycholic acid on intestinal epithelial cell proliferation has been investigated in both in vitro and animal models, revealing an inhibitory role. nih.gov In in vitro experiments using IPEC-J2, a porcine intestinal epithelial cell line, HDCA was found to suppress cell proliferation. nih.gov This effect was mediated through the bile acid receptor FXR, but not TGR5. nih.gov The study further elucidated that HDCA inhibits the PI3K/AKT signaling pathway, and this inhibition was dependent on FXR. nih.gov

These findings were corroborated in an in vivo study with weaned piglets. nih.gov Dietary supplementation with HDCA led to the inhibition of intestinal expression of proliferation markers and also suppressed the PI3K/AKT pathway in the piglets' intestines. nih.gov The study also noted that HDCA altered the bile acid metabolism profiles, which could indirectly contribute to the suppression of cell proliferation. nih.gov

Hepatobiliary System Research

The hepatobiliary system is central to bile acid metabolism, and research has explored the role of this compound in conditions of cholestasis and fatty liver disease.

Recent studies have shed light on the potential therapeutic role of hyodeoxycholic acid in cholestatic liver diseases, which are characterized by impaired bile flow and the accumulation of toxic bile acids. nih.govnih.gov It has been observed that levels of HDCA are diminished in both cholestatic patients and mouse models of the disease. nih.gov

In a significant study, supplementation with HDCA was found to markedly ameliorate cholestatic liver fibrosis in both bile duct ligation (BDL) and Abcb4 knockout mouse models. nih.gov The therapeutic effect of HDCA in these models was linked to its ability to induce the expression of ETV4, a novel anti-fibrotic target, in cholangiocytes. This induction of ETV4 subsequently led to the secretion of matrix metalloproteinase 9 (MMP9), which facilitates the degradation of the extracellular matrix, a key process in resolving fibrosis. nih.gov The study further elucidated that HDCA enhances ETV4 expression through a mechanism involving N6-methyladenosine (m6A)-regulated epigenetic modifications. nih.gov These findings position ETV4 as a crucial mediator of HDCA's anti-fibrotic effects and suggest a new therapeutic avenue for cholestatic liver fibrosis. nih.gov

Table 2: Research Findings on Hyodeoxycholic Acid (HDCA) in Cholestasis Models

Model System Key Findings Underlying Mechanism
Bile Duct Ligation (BDL) and Abcb4-/- mice HDCA supplementation ameliorated cholestatic liver fibrosis. nih.gov Induction of ETV4 expression in cholangiocytes, leading to increased MMP9 secretion and extracellular matrix degradation. nih.gov
Cholestatic Patients and Mice Decreased levels of HDCA observed. nih.gov Not applicable

Research has identified this compound as a promising agent in the context of non-alcoholic fatty liver disease (NAFLD). ijbs.com Studies have shown that individuals with NAFLD have lower levels of HDCA compared to healthy individuals. news-medical.net

In multiple mouse models of NAFLD, including those induced by a high-fat, high-sugar (HFHS) diet and the genetically obese (ob/ob) model, dietary supplementation with HDCA demonstrated significant therapeutic effects. nih.gov These effects included a reduction in body weight, liver weight, and hepatic triglyceride levels, as well as an attenuation of hepatic steatosis. The beneficial impact of HDCA on NAFLD is attributed to its modulation of the gut-liver axis. nih.gov

Mechanistically, HDCA has been shown to alleviate NAFLD by inhibiting the intestinal farnesoid X receptor (FXR) and upregulating the hepatic expression of cytochrome P450 7B1 (CYP7B1). nih.gov Furthermore, HDCA treatment was found to increase the abundance of beneficial gut bacteria, such as Parabacteroides distasonis. news-medical.netnih.gov This alteration in the gut microbiota contributes to enhanced lipid catabolism through a fatty acid-hepatic peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway, which in turn upregulates hepatic FXR. nih.gov Another study corroborated the role of PPARα, demonstrating that HDCA facilitates the nuclear localization of PPARα by directly interacting with the RAN protein, thereby enhancing hepatic fatty acid oxidation. nih.gov The anti-NAFLD effects of HDCA were absent in mice with a specific knockout of Pparα in their hepatocytes, confirming the essential role of this receptor in HDCA's mechanism of action. nih.gov

Table 3: Effects of Hyodeoxycholic Acid (HDCA) in Experimental NAFLD Models

Model System Key Findings Mechanism of Action
High-Fat, High-Sugar (HFHS) Diet-Induced NAFLD Mice Reduced body weight, liver weight, hepatic steatosis, and hepatic triglyceride levels. Inhibition of intestinal FXR, upregulation of hepatic CYP7B1, modulation of gut microbiota, and activation of hepatic PPARα-dependent fatty acid oxidation. nih.gov
***ob/ob* Mouse Model** Reduced liver weight, liver triglycerides, hepatic steatosis, and serum ALT and AST levels. Facilitates nuclear localization of PPARα by interacting with RAN protein. nih.gov

Neurobiological Systems Research

The potential neuroprotective effects of this compound have been investigated, with a focus on its ability to preserve the integrity of the neurovascular unit.

In an in vitro model of the neurovascular unit (NVU), which comprises co-cultured primary brain microvascular endothelial cells, neurons, and astrocytes, this compound has been shown to offer significant protection against ischemic conditions. nih.govnih.govresearchgate.net Pre-treatment with HDCA prior to subjecting the NVU model to oxygen-glucose deprivation and reoxygenation (OGD/R), a model for ischemic stroke, resulted in several beneficial outcomes. nih.govnih.gov

Specifically, HDCA pre-treatment led to a significant decrease in the permeability of the blood-brain barrier (BBB) and a reduction in neuronal apoptosis. nih.govnih.gov It also increased the transendothelial electrical resistance, a measure of barrier tightness, and the activity of γ-glutamyltransferase. nih.govnih.gov Furthermore, HDCA attenuated the damage caused by oxidative stress and reduced the release of pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. nih.govnih.gov Concurrently, the expression of neurotrophic factors, namely brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), was increased. nih.govnih.gov These findings suggest that HDCA helps maintain the morphological integrity and function of the NVU by modulating inflammation, oxidative stress, apoptosis, and the expression of supportive neurotrophic factors. nih.govnih.govresearchgate.net

Table 4: Protective Effects of Hyodeoxycholic Acid (HDCA) on the Neurovascular Unit (NVU) In Vitro

Experimental Condition Key Protective Effects of HDCA Pre-treatment
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Decreased blood-brain barrier permeability. nih.govnih.gov
Reduced neuronal apoptosis. nih.govnih.gov
Increased transendothelial electrical resistance. nih.govnih.gov
Attenuated oxidative stress damage. nih.govnih.gov
Reduced release of inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.govnih.gov
Increased expression of neurotrophic factors (BDNF, GDNF). nih.govnih.gov

Neuroprotective Mechanisms in Experimental Models

Hyodeoxycholic acid (HDCA) has demonstrated neuroprotective effects in various experimental models, primarily attributed to its anti-apoptotic and anti-oxidative properties, as well as its influence on the blood-brain barrier.

In vitro studies using a model of the neurovascular unit have shown that pretreatment with hyodeoxycholic acid can suppress apoptosis and protect against neuronal damage induced by oxygen-glucose deprivation and reoxygenation (OGD/R). nih.gov This protective effect is dose-dependent, with higher concentrations of HDCA leading to a greater reduction in apoptotic cells. nih.gov The anti-apoptotic mechanism of HDCA is linked to the suppression of endoplasmic reticulum stress-mediated apoptotic signaling. nih.gov

Table 1: Effects of Hyodeoxycholic Acid on Apoptosis and Oxidative Stress Markers

ParameterEffect of HDCAExperimental Model
Neuronal ApoptosisSignificantly decreasedIn vitro neurovascular unit (OGD/R)
Superoxide Dismutase (SOD)Significantly increased activityIn vitro neurovascular unit (OGD/R)
Nitric Oxide (NO)Significantly decreasedIn vitro neurovascular unit (OGD/R)
Malondialdehyde (MDA)Significantly decreasedIn vitro neurovascular unit (OGD/R)
γ-glutamyltransferaseSignificantly increased activityIn vitro neurovascular unit (OGD/R)

Research has indicated that hyodeoxycholic acid plays a role in maintaining the integrity of the blood-brain barrier (BBB). nih.gov In an in vitro model of the neurovascular unit subjected to OGD/R, pretreatment with HDCA significantly decreased BBB permeability and increased transendothelial electrical resistance, both indicators of improved barrier function. nih.gov

Studies on other bile salts have provided insights into their effects on BBB permeability. For instance, sodium deoxycholate and taurochenodeoxycholate have been shown to disrupt the BBB at certain concentrations in perfused rat brains. nih.gov In contrast, hydrophilic bile acids like ursodeoxycholic acid have demonstrated a protective effect, abrogating the increased permeability of the BBB caused by unconjugated bilirubin (B190676) in an in vitro model using human brain microvascular endothelial cells. nih.govjohnshopkins.edu These findings suggest that the hydrophilicity of a bile acid is a key determinant of its effect on BBB integrity, with more hydrophilic compounds like HDCA potentially offering protective benefits. nih.gov

Table 2: Impact of Hyodeoxycholic Acid on Blood-Brain Barrier Integrity

ParameterEffect of HDCAExperimental Model
Blood-Brain Barrier PermeabilitySignificantly decreasedIn vitro neurovascular unit (OGD/R)
Transendothelial Electrical ResistanceSignificantly increasedIn vitro neurovascular unit (OGD/R)

Other Research Areas (Preclinical and In Vitro)

Recent in vitro and in vivo studies have highlighted the potential of hyodeoxycholic acid as an anti-cancer agent, particularly in colorectal and cervical cancers.

In the context of colorectal cancer (CRC) , HDCA has been shown to significantly inhibit the proliferation of CRC cells. nih.gov This anti-proliferative effect is primarily mediated through the activation of the Farnesoid X Receptor (FXR), which in turn suppresses the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov Animal studies have corroborated these findings, demonstrating that HDCA can inhibit CRC proliferation without causing hepatotoxicity. nih.gov The role of other bile acids in CRC is complex, with some, like deoxycholic acid, acting as tumor promoters, while others, like ursodeoxycholic acid, exhibit chemopreventive properties. frontiersin.org

Regarding cervical cancer , while direct research on hyodeoxycholic acid is limited, studies on other bile acids and their derivatives suggest potential therapeutic avenues. For instance, synthetic derivatives of ursodeoxycholic acid and chenodeoxycholic acid have been shown to inhibit cell proliferation and induce apoptosis in human cervical cancer cell lines. frontiersin.orgnih.gov Furthermore, metal complexes of bile acids, such as a platinum complex of ursodeoxycholic acid, have demonstrated significant cytotoxicity against HeLa cervical carcinoma cells. nih.gov

Table 3: Research Findings on Hyodeoxycholic Acid in Oncology

Cancer TypeKey FindingsMechanism of Action
Colorectal CancerInhibited proliferation of cancer cellsActivation of FXR, leading to suppression of the EREG/EGFR signaling pathway
Cervical Cancer(Indirect evidence) Derivatives of other bile acids inhibit proliferation and induce apoptosis(Inferred) Potential to induce apoptosis and inhibit cell growth

Currently, there is a lack of specific research focusing on the nephroprotective effects of this compound in non-human models. While the broader field of bile acid research has explored their roles in various physiological and pathological processes, the direct impact of HDCA on kidney protection remains an area for future investigation.

Experimental Methodologies and Research Applications

In Vitro Cell Culture Models for Hyodeoxycholic Acid Sodium Salt Studies

In vitro cell culture models are indispensable tools for elucidating the cellular and molecular mechanisms of action of this compound. These models allow for controlled experimental conditions to study its effects on different cell types.

Hyodeoxycholic acid (HDCA) has been investigated for its effects on hepatocytes and liver cell lines, particularly in the context of metabolic diseases like nonalcoholic fatty liver disease (NAFLD). Studies have shown that HDCA can ameliorate NAFLD by activating fatty acid oxidation in hepatocytes. nih.gov It has been observed to inhibit the shuttling of PPARα from the nucleus to the cytoplasm, which enhances its nuclear localization and subsequent activation of fatty acid oxidation pathways. nih.gov This suggests a protective role for HDCA against liver injury. nih.gov Furthermore, research indicates that HDCA can influence the expression of genes involved in primary bile acid synthesis in liver cells. nih.gov In studies using human hepatocytes, models have been developed to explore the disposition of bile acids and their impact on cellular metabolism, providing a framework to understand the effects of compounds like HDCA. rug.nl

Table 1: Effects of Hyodeoxycholic Acid on Hepatocyte and Liver Cell Lines

Cell Line/Model Key Findings Reference
Mouse model of NAFLD HDCA supplementation ameliorated HFHS diet-induced NAFLD and insulin (B600854) resistance. nih.gov
Hepatocytes HDCA activates fatty acid oxidation. nih.gov
Rat model of Metabolic Syndrome HDCA treatment improved metabolic abnormalities and altered serum bile acid profiles. nih.gov
Human Hepatocytes Models developed to study bile acid disposition and cellular aerobics. rug.nl

The porcine intestinal epithelial cell line IPEC-J2 is a well-established model for studying the interactions of nutrients and other compounds with the intestinal barrier. nih.govnih.govresearchgate.net IPEC-J2 cells are valued because they are non-transformed and mimic the human intestinal epithelium more closely than many other non-human cell lines. nih.gov In the context of hyodeoxycholic acid (HDCA) research, IPEC-J2 cells have been used to investigate the effects of this bile acid on intestinal cell proliferation. nih.gov Studies have shown that HDCA can suppress the proliferation of IPEC-J2 cells through the FXR-PI3K/AKT signaling pathway. nih.gov This effect is accompanied by alterations in the metabolism of other bile acids, influenced by gut bacteria. nih.gov The use of IPEC-J2 cells allows for the detailed examination of how bile acids like HDCA modulate intestinal epithelial cell functions, which is crucial for understanding gut health and disease. mdpi.com

Table 2: Application of IPEC-J2 Cell Models in Hyodeoxycholic Acid Research

Experimental Focus Key Findings with HDCA Reference
Cell Proliferation HDCA suppresses IPEC-J2 proliferation. nih.gov
Signaling Pathway The suppressive effect is mediated through the FXR-PI3K/AKT pathway. nih.gov
Bile Acid Metabolism HDCA treatment alters the profiles of other bile acids. nih.gov

The murine macrophage-like cell line RAW 264.7 and the murine microglial cell line BV2 are widely used to study inflammatory responses. researchgate.netnih.govresearchgate.netmiami.edu Research has demonstrated that hyodeoxycholic acid (HDCA) exhibits anti-inflammatory properties in these cell lines. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDCA was found to inhibit inflammatory responses by suppressing the production of inflammatory mediators. nih.gov The mechanism of action involves the TGR5/AKT/NF-κB signaling pathway. nih.gov Specifically, HDCA was shown to repress the phosphorylation and nuclear translocation of NF-κB. nih.gov Similarly, in RAW 264.7 cells, HDCA has been shown to increase the expression of genes involved in cholesterol efflux, such as Abca1, Abcg1, and Apoe, in a dose-dependent manner. medchemexpress.com

Table 3: Effects of Hyodeoxycholic Acid on Macrophage and Microglial Cell Lines

Cell Line Experimental Condition Key Findings with HDCA Reference
BV2 Lipopolysaccharide (LPS) stimulation Inhibited inflammatory responses; repressed NF-κB phosphorylation and nuclear translocation via TGR5/AKT/NF-κB pathway. nih.gov
RAW 264.7 - Increased expression of cholesterol efflux genes (Abca1, Abcg1, Apoe). medchemexpress.com

While direct studies on this compound in specific enteroendocrine cell lines are not extensively detailed in the provided context, the broader role of bile acids in regulating enteroendocrine function is acknowledged. Bile acids are known signaling molecules that can act on receptors like TGR5, which are expressed in enteroendocrine cells, to influence the secretion of hormones such as glucagon-like peptide-1 (GLP-1). nih.gov Hyodeoxycholic acid has been identified as a TGR5 agonist, suggesting its potential to modulate enteroendocrine cell function and, consequently, systemic metabolic regulation. medchemexpress.com

Neuronal and astrocytic co-culture systems are increasingly utilized to model the complex interactions within the central nervous system and to assess neurotoxicity. nih.govnih.gov These systems are more relevant to the in vivo environment than monocultures of neurons alone, as astrocytes play a critical role in neuronal survival and function. nih.govnih.govsemanticscholar.orgresearchgate.net While specific studies focusing on the direct application of this compound in these co-culture systems are not detailed in the provided search results, the anti-inflammatory effects of other bile acids, such as tauroursodeoxycholic acid (TUDCA), have been investigated in models of neuroinflammation. researchgate.net Furthermore, the impact of nutrient combinations on neuronal survival and maturation has been studied in neuron-astrocyte co-cultures, highlighting the utility of these models for investigating compounds that may affect neuronal health. frontiersin.org The established anti-inflammatory effects of hyodeoxycholic acid in microglial cells suggest its potential for investigation in these more complex neuronal-glial co-culture models. nih.gov

This compound has been evaluated in various cell growth and viability assays to determine its cytotoxic potential and its effects on cell proliferation. Studies have shown that bile acids can have dose-dependent effects on cell viability. nih.gov For instance, research on fibroblasts demonstrated that higher concentrations of certain bile acids lead to decreased cell viability and growth, as measured by trypan blue staining and MTT assays. nih.gov In the context of intestinal epithelial cells, hyodeoxycholic acid has been shown to suppress proliferation. nih.gov Conversely, some bile salts have been found to stimulate proliferation in certain cell types. nih.gov Cell viability assays, such as the LDH cytotoxicity assay and MTT assay, are standard methods used to quantify these effects. researchgate.net

Table 4: Summary of Hyodeoxycholic Acid Effects in Cell Growth and Viability Assays

Cell Type Assay Effect of Hyodeoxycholic Acid Reference
Intestinal Epithelial Cells (IPEC-J2) Proliferation Assay Suppression of proliferation nih.gov
Fibroblasts Trypan Blue, MTT Assay Dose-dependent decrease in viability (for other bile acids) nih.gov
Human Dermal Fibroblasts LDH, MTT Assay Standard assays to determine optimal sodium concentrations for viability researchgate.net

Receptor Reporter Assays (FXR, TGR5)

Receptor reporter assays are fundamental in vitro tools used to determine if a compound can activate or inhibit a specific receptor. For bile acids like HDCA, the primary receptors of interest are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

These assays typically utilize engineered mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells. caymanchem.comebi.ac.uk The cells are genetically modified to express the target receptor (e.g., human FXR or TGR5) and a reporter gene. caymanchem.comcaymanchem.com The reporter gene's expression is controlled by a promoter that contains response elements for the transcription factors activated by the receptor signaling pathway. indigobiosciences.comnih.gov For TGR5, which signals through G-protein-coupled pathways to increase intracellular cAMP, a cAMP response element (CRE) is often used to drive the expression of a reporter like luciferase or secreted alkaline phosphatase (SEAP). caymanchem.comindigobiosciences.com For the nuclear receptor FXR, the reporter gene is linked to an FXR response element (FXRE), such as the one found in the promoter of the BSEP gene. caymanchem.comnih.govbesjournal.com

When the compound of interest, such as HDCA, is added to the cells, it can bind to and activate the receptor. This activation initiates a signaling cascade that leads to the expression of the reporter gene. indigobiosciences.combesjournal.com The activity of the reporter protein (e.g., light produced by luciferase) is then measured, providing a quantitative assessment of the compound's agonist or antagonist activity. caymanchem.comnih.gov

Research using such assays has demonstrated that Hyodeoxycholic acid is an agonist for TGR5, with one study reporting an EC50 (half-maximal effective concentration) of 31.6 µM in CHO cells. medchemexpress.com Conversely, in vitro studies have shown that HDCA does not activate the farnesoid X receptor (FXR). nih.govresearchgate.net

Animal Models in this compound Research

Animal models are indispensable for investigating the systemic effects of HDCA in a complex biological environment. Various models, primarily murine and porcine, have been employed to study its role in metabolic diseases, inflammation, and gut health.

Murine models are widely used due to their genetic tractability and the availability of strains that mimic human diseases.

LDLR-knockout Mice: The Low-Density Lipoprotein Receptor-knockout (LDLR-KO) mouse is a well-established model for studying atherosclerosis as it closely resembles the human condition. nih.gov In LDLR-KO mice, dietary supplementation with HDCA has been shown to significantly reduce the formation of atherosclerotic lesions in the aortic root and entire aorta. nih.govnih.gov This atheroprotective effect is linked to a substantial decrease in plasma total cholesterol, VLDL (Very Low-Density Lipoprotein), and LDL (Low-Density Lipoprotein) cholesterol levels. nih.govnih.gov

DSS-induced Colitis: The Dextran (B179266) Sulfate (B86663) Sodium (DSS) colitis model is a common tool for inducing acute and chronic intestinal inflammation that mimics aspects of human inflammatory bowel disease (IBD). jst.go.jpnih.govcriver.com Studies have shown that oral administration of HDCA can prevent the development of DSS-induced colitis in mice. jst.go.jpnih.gov The protective mechanism may involve a synergistic effect between HDCA and DSS that increases the fecal levels of other bile acids, such as chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA), which are known activators of FXR and TGR5. nih.gov HDCA treatment was observed to ameliorate symptoms and pathological damage associated with colitis. frontiersin.org

Diabetic Models: Research indicates that HDCA plays a role in glucose regulation. In LDLR-KO mice, HDCA supplementation led to a significant decrease in fasting plasma glucose levels. nih.govresearchgate.net Studies in diabetic murine models have explored the effects of various bile acids on glucose metabolism. nih.gov Specifically for HDCA, it has been shown to improve glucose homeostasis, an effect attributed to the activation of TGR5 signaling. nih.govnih.gov

Porcine models are valuable due to the physiological and anatomical similarities of their digestive systems to humans. Weaned piglets are often used to study gut health and development. In one study, dietary supplementation with HDCA in weaned piglets did not significantly affect growth performance or intestinal morphology over a short period. nih.gov However, other research highlights that HDCA can enhance intestinal epithelial integrity and immune response in piglets. nih.gov A study using neonatal piglets demonstrated that HDCA modulates the gut microbiota, increases the abundance of beneficial Lactobacillus species, and enhances intestinal barrier function, likely through the activation of the TGR5 signaling pathway. nih.gov

A key focus of in vivo HDCA research is the assessment of its impact on various metabolic parameters. Across different animal models, HDCA administration has been shown to induce significant metabolic changes.

In LDLR-KO mice, HDCA supplementation leads to reduced intestinal cholesterol absorption, decreased fat mass, and increased lean mass. medchemexpress.comnih.govnih.gov It also significantly lowers plasma VLDL/IDL/LDL cholesterol levels while increasing fecal cholesterol excretion. medchemexpress.comnih.govresearchgate.net In a rat model of metabolic syndrome, HDCA treatment effectively improved metabolic parameters, outperforming metformin (B114582) in some aspects. nih.govbohrium.com These effects are often linked to HDCA's ability to modulate bile acid synthesis and fatty acid degradation pathways. nih.gov

Table 1: Effects of Hyodeoxycholic Acid on Metabolic Parameters in Animal Models

Animal ModelParameterObserved EffectReference
LDLR-Knockout MicePlasma Total CholesterolDecreased nih.gov
LDLR-Knockout MiceVLDL/LDL CholesterolDecreased nih.govnih.gov
LDLR-Knockout MiceIntestinal Cholesterol AbsorptionDecreased nih.govnih.gov
LDLR-Knockout MiceFat MassDecreased medchemexpress.comnih.gov
LDLR-Knockout MiceLean MassIncreased medchemexpress.comnih.gov
LDLR-Knockout MiceFasting Plasma GlucoseDecreased nih.gov
Rat Model of Metabolic SyndromeGeneral Metabolic AbnormalitiesImproved nih.govbohrium.com
Weaned PigletsSerum Biochemical IndicesModulated nih.gov

Histopathological and immunofluorescence analyses are crucial for examining the microscopic effects of HDCA on tissue structure and cellular protein expression. nih.govnih.gov Histopathology involves staining thin slices of tissue (e.g., with hematoxylin (B73222) and eosin, H&E) to visualize cell morphology, tissue architecture, and any pathological changes like inflammation, cell death, or structural damage. nih.gov Immunofluorescence uses fluorescently labeled antibodies to detect the presence and location of specific proteins within the tissue, providing insights into cellular processes and signaling pathways. nih.gov

In studies using the DSS-induced colitis mouse model, histopathological analysis of the colon has been employed to assess the protective effects of HDCA. These analyses have confirmed that HDCA administration significantly ameliorates the mucosal injury and pathological damage typically caused by DSS. frontiersin.org

Advanced Analytical Approaches for Bile Acid Profiling

Understanding the effects of administering a single bile acid like HDCA requires a comprehensive analysis of the entire bile acid pool, as the composition can be significantly altered. Advanced analytical platforms are essential for the accurate identification and quantification of individual bile acids in complex biological matrices such as plasma, feces, and tissue. nih.gov

The most powerful and widely used techniques are based on mass spectrometry (MS) coupled with a chromatographic separation method. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled to tandem mass spectrometry (MS/MS) is the gold standard for bile acid analysis. nih.govnih.gov This method offers high sensitivity, specificity, and the ability to measure a wide range of bile acids, including free, taurine- and glycine-conjugated, and sulfated forms. nih.govacs.org UPLC provides faster analysis and higher resolution compared to traditional HPLC. nih.gov The MS/MS detection, often using modes like Multiple Reaction Monitoring (MRM), allows for precise quantification of dozens of bile acids simultaneously in a single run. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is another established technique for bile acid profiling. However, it requires complex and time-consuming sample preparation, including derivatization steps to make the bile acids volatile for gas chromatography. nih.govcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used for the detection and quantification of bile acids and provides detailed structural information. nih.govcreative-proteomics.com

These analytical methods are critical in HDCA research to monitor its absorption, metabolism, and its impact on the endogenous bile acid pool, which is crucial for interpreting its effects on receptor signaling and metabolic pathways. nih.govnih.gov

Synthetic and Derivatization Strategies for Research Probes

The chemical modification of hyodeoxycholic acid to create labeled compounds and derivatives is a critical strategy for advancing research into its biological functions. These synthetic probes enable tracer studies, facilitate receptor binding assays, and aid in the identification of molecular targets.

The synthesis of isotopically labeled hyodeoxycholic acid is essential for conducting tracer studies to investigate its metabolism and biodistribution without the use of radioactive materials. nih.gov One approach involves the synthesis of [24-13C]hyodeoxycholic acid. nih.gov This stable isotope-labeled version of HDCA can be administered orally to study its absorption, conjugation, and excretion in vivo. The purity and isotopic enrichment of the synthesized labeled bile acid are typically confirmed using techniques such as thin-layer chromatography and gas chromatography-mass spectrometry. nih.gov

The use of such labeled compounds has been instrumental in elucidating the metabolic fate of bile acids in both healthy individuals and in the context of liver disease. nih.gov For instance, studies using labeled ursodeoxycholic acid, a structurally related bile acid, have revealed novel conjugation pathways in humans. nih.gov

The synthesis of a library of hyodeoxycholic acid derivatives is a powerful approach for probing its interactions with specific receptors and for identifying new chemical entities with tailored pharmacological profiles. nih.gov By systematically modifying the structure of the HDCA molecule, researchers can investigate the structure-activity relationships that govern its binding to and activation of receptors such as the liver X receptor α (LXRα) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). nih.govresearchgate.net

For example, a library of HDCA derivatives has been synthesized and pharmacologically characterized to identify compounds with selective agonistic activity towards LXRα or GPBAR1, as well as dual agonists for both receptors. nih.govresearchgate.net This lead optimization process is often guided by structural information on the binding sites of the target receptors. nih.gov Such studies have led to the identification of hyodeoxycholane derivatives with potential therapeutic applications in dyslipidemic disorders. nih.gov

Derivatization strategies can also be employed to create probes for target identification. For instance, the introduction of a reactive group or a tag onto the HDCA scaffold can facilitate the covalent labeling and subsequent identification of binding proteins. Furthermore, fluorescently labeled HDCA, such as Cy5-labeled HDCA, has been used in fluorescence imaging studies to track its gastrointestinal transit and absorption in animal models. nih.gov

Future Research Directions

Elucidation of Novel Molecular Targets and Pathways of Hyodeoxycholic Acid Action

While the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5) are recognized as key mediators of HDCA's effects, future investigations aim to uncover additional molecular targets and signaling pathways. nih.govnih.govnih.gov Recent studies have already pointed towards novel mechanisms, such as the competitive inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, which is crucial in inflammatory signaling. nih.gov This suggests a broader immunomodulatory role for HDCA that warrants further exploration. nih.gov

Research indicates that HDCA can influence gene expression related to primary bile acid synthesis and fatty acid degradation. nih.govtandfonline.com Specifically, HDCA has been shown to regulate key proteins in these pathways, including FXR, CYP7A1, CYP7B1, PPARα, CPT1, CPT2, FABP1, HMGCS1, and HMGCS2. nih.gov The modulation of these targets suggests that HDCA may play a significant role in metabolic regulation, a hypothesis supported by findings that it can ameliorate metabolic syndrome in animal models. tandfonline.combohrium.com

Furthermore, the interaction of HDCA with other nuclear receptors, such as the vitamin D receptor (VDR) and the pregnane (B1235032) X receptor (PXR), which are known to be influenced by other secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA), presents another avenue for investigation. nih.govnih.govnih.gov Understanding how HDCA interacts with these receptors could reveal new therapeutic possibilities for a range of conditions. The potential for HDCA to activate sphingosine-1-phosphate receptor 2 (S1PR2), another receptor implicated in inflammatory responses, also merits investigation. nih.govnih.gov

A summary of key molecular targets of HDCA and their potential effects is presented below:

TargetPotential EffectReferences
Farnesoid X Receptor (FXR)Regulation of bile acid synthesis, lipid and glucose metabolism, and intestinal epithelial cell proliferation. nih.govnih.govwikipedia.orgpatsnap.com
TGR5Regulation of glucose homeostasis and enhancement of intestinal barrier function. nih.govnih.govjst.go.jp
Toll-like Receptor 4 (TLR4)/MD2 ComplexInhibition of inflammatory signaling. nih.gov
Peroxisome Proliferator-Activated Receptor alpha (PPARα)Regulation of fatty acid degradation. nih.gov
Cytochrome P450 Enzymes (CYP7A1, CYP7B1)Modulation of bile acid synthesis pathways. nih.gov

Detailed Understanding of Interplay with Gut Microbiota in Health and Disease Pathogenesis

The gut microbiota is central to the production of HDCA, and in turn, HDCA profoundly influences the composition and function of the gut microbial community. nih.govnih.govpsu.edu Future research will focus on elucidating the specific bacterial species responsible for HDCA synthesis and understanding how dysbiosis affects HDCA levels in various diseases. nih.govfrontiersin.org

Studies have shown that HDCA levels are altered in conditions such as non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease (IBD), and metabolic syndrome. nih.govnih.govdovepress.com In metabolic syndrome, for instance, HDCA has been identified as a characteristic bile acid with significant correlations to gut microbiota and metabolic abnormalities. nih.govtandfonline.com Treatment with HDCA in animal models has been shown to modify the gut microbiome composition, leading to improvements in metabolic parameters. tandfonline.com Specifically, HDCA treatment has been associated with an increased abundance of beneficial bacteria like Lactobacillus and a decrease in potentially pathogenic bacteria. nih.govresearchgate.net

The interplay between HDCA and the gut microbiota is a critical area of investigation for understanding its role in both health and disease. nih.gov Research has shown that HDCA can modulate the gut microbiota to enhance intestinal barrier function. nih.govfrontiersin.orgscinito.ai Further studies using gnotobiotic models with defined microbial communities will be crucial to dissect the specific interactions between HDCA and individual microbial taxa. frontiersin.org

The following table summarizes the observed effects of HDCA on gut microbiota and related health conditions:

ConditionEffect of HDCAKey FindingsReferences
Metabolic SyndromeAmeliorationHDCA treatment modifies gut microbiome composition and improves metabolic abnormalities. nih.govtandfonline.combohrium.com
Non-alcoholic Fatty Liver Disease (NAFLD)AlleviationHDCA levels are negatively correlated with NAFLD severity. researchgate.net
Inflammatory Bowel Disease (IBD)Protective EffectsHDCA can prevent the development of colitis in animal models. jst.go.jp
Intestinal Barrier FunctionEnhancementHDCA upregulates tight junction proteins and reduces pro-inflammatory cytokines. nih.govfrontiersin.org

Development of Advanced Research Probes and Pharmacological Tools based on Hyodeoxycholic Acid

The unique properties of HDCA make it an attractive scaffold for the development of novel research probes and pharmacological tools. nih.gov Its ability to modulate multiple receptors and pathways offers the potential to create selective agonists or antagonists for specific targets. For instance, derivatives of HDCA could be designed to target FXR or TGR5 with greater specificity, allowing for a more precise investigation of their physiological roles. nih.gov

The development of fluorescently labeled HDCA, such as Cy5-labeled HDCA, has already proven useful in tracking its absorption and transit in the gastrointestinal tract. nih.govscinito.ai Further development of such probes will be invaluable for studying the pharmacokinetics and biodistribution of HDCA and its derivatives.

In supramolecular chemistry, a molecular tweezer based on a hyodeoxycholic acid scaffold has demonstrated high selectivity for the fluorine radical, highlighting the potential for developing HDCA-based sensors and recognition systems. wikipedia.org

Comparative Studies with Other Bile Acids in Defined Biological Systems

To fully understand the unique therapeutic potential of HDCA, it is essential to conduct comparative studies with other bile acids in well-defined biological systems. While HDCA is a hydrophilic bile acid, other secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA) are more hydrophobic and have been associated with both protective and pathogenic roles in inflammatory bowel diseases. jst.go.jpmdpi.com

Comparative studies could elucidate why HDCA appears to have a more favorable profile in certain conditions. For example, in a mouse model of colitis, HDCA prevented disease development, an effect attributed to a synergistic increase in fecal bile acids that activate FXR and TGR5. jst.go.jp In contrast, DCA has been shown to exacerbate colitis through a different signaling pathway involving the sphingosine-1-phosphate receptor 2. nih.gov

Systematic comparisons with ursodeoxycholic acid (UDCA), a bile acid already used therapeutically for gallstones and cholestatic liver diseases, are also warranted. wikipedia.orgahajournals.orgbambangpharma.com Such studies will help to delineate the specific advantages and mechanisms of HDCA, paving the way for its potential clinical application.

The table below provides a comparison of HDCA with other relevant bile acids:

Bile AcidReceptor InteractionsKnown Therapeutic/Pathological RolesReferences
Hyodeoxycholic Acid (HDCA) FXR, TGR5, TLR4Ameliorates metabolic syndrome, protective in colitis. nih.govnih.govjst.go.jp
Deoxycholic Acid (DCA)FXR, TGR5, S1PR2, VDRCan exacerbate colitis, promotes myelopoiesis. nih.govnih.govjst.go.jp
Lithocholic Acid (LCA)PXR, VDRPotent PXR agonist, can be toxic at high concentrations. nih.govnih.govnih.gov
Chenodeoxycholic Acid (CDCA)FXRNatural ligand for FXR, regulates bile acid synthesis. nih.govwikipedia.orgyoutube.com
Ursodeoxycholic Acid (UDCA)Weak FXR agonistUsed to treat gallstones and cholestatic liver diseases. wikipedia.orgahajournals.orgbambangpharma.com

Q & A

Basic Research Questions

Q. How can researchers accurately quantify Hyodeoxycholic Acid Sodium Salt (HDCA-Na) in complex biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS/MS). For bile acid analysis, reverse-phase C18 columns and mobile phases combining acetonitrile/water with formic acid (0.1%) are recommended. Calibration curves should span 5–500 ng/mL, with validation for precision (RSD < 5%) and recovery rates (>90%) in target matrices like liver tissue or serum .

Q. What are the solubility and stability considerations for HDCA-Na in experimental buffers?

  • Methodological Answer : HDCA-Na is water-soluble but may precipitate in acidic conditions (pH < 6). For stability, store lyophilized powder at -20°C in airtight containers. In aqueous solutions, avoid prolonged exposure to light or oxidizing agents. Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays, and verify stability via periodic HPLC checks over 24–72 hours .

Q. How can HDCA-Na be distinguished from structurally similar bile acids in metabolic studies?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) with precursor/product ion transitions specific to HDCA-Na (e.g., m/z 473.3 → 97.0 for the sulfate group). Chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) can resolve HDCA-Na from tauro-conjugated or glycine-conjugated analogs .

Advanced Research Questions

Q. What experimental models are optimal for studying HDCA-Na's role in non-alcoholic fatty liver disease (NAFLD)?

  • Methodological Answer : Use high-fat diet (HFD)-fed murine models to induce NAFLD. Administer HDCA-Na orally (10–50 mg/kg/day) for 8–12 weeks. Assess outcomes via liver histopathology (steatosis scoring), serum ALT/AST levels, and RNA-seq for FXR/TGR5 pathway activation. Pair with in vitro hepatocyte models treated with palmitic acid to mimic lipotoxicity .

Q. How can researchers resolve contradictions in HDCA-Na's reported effects on cholesterol metabolism?

  • Methodological Answer : Discrepancies often arise from model-specific FXR/TGR5 receptor expression. Use knockout (FXR⁻/⁻ or TGR5⁻/⁻) mice to isolate receptor-specific effects. In vitro, apply siRNA knockdown in HepG2 cells to validate target pathways. Cross-validate findings with isotopic tracer studies (e.g., ¹⁴C-cholesterol) to quantify hepatic uptake and fecal excretion .

Q. What strategies improve HDCA-Na's bioavailability for targeting intestinal bile acid receptors?

  • Methodological Answer : Develop enteric-coated nanoparticles (e.g., PLGA-based) to prevent gastric degradation. Assess encapsulation efficiency (>80%) via dialysis and in vivo biodistribution using fluorescently labeled analogs. Test efficacy in DSS-induced colitis models, measuring colonic TGR5 activation and IL-10 upregulation .

Q. How can HDCA-Na analogs be synthesized to enhance metabolic stability?

  • Methodological Answer : Modify the 6α-hydroxyl group via sulfation or glucuronidation to reduce hepatic clearance. Use regioselective enzymatic catalysis (e.g., sulfotransferases) or chemical synthesis (e.g., SO₃-pyridine complex). Evaluate analogs using in vitro microsomal stability assays and in vivo pharmacokinetics (Cₘₐₓ, t₁/₂) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on HDCA-Na's anti-inflammatory effects in gut-liver axis models?

  • Methodological Answer : Variability arises from differences in gut microbiota composition, which metabolize HDCA-Na into secondary bile acids. Control for microbiome effects via fecal microbiota transplantation (FMT) or germ-free models. Quantify luminal HDCA-Na and its metabolites (e.g., isoHDCA) using metagenomics and targeted metabolomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.